N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a pyridinyl-substituted piperidine, and an oxalamide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step often involves the synthesis of the 1-(pyridin-4-yl)piperidine intermediate. This can be achieved through a nucleophilic substitution reaction where pyridine is reacted with a suitable piperidine derivative under basic conditions.
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Methoxyphenyl Derivative Preparation: : The 4-methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where anisole (methoxybenzene) is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Oxalamide Formation: : The final step involves coupling the methoxyphenyl derivative with the piperidine intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere to prevent moisture interference, using a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Solvent recovery systems and waste minimization strategies would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methoxy group can undergo oxidative demethylation to form a phenol derivative. Common oxidizing agents include hydrogen peroxide or ceric ammonium nitrate.
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Reduction: : The oxalamide linkage can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ceric ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens, aluminum chloride.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the fields of neurology and oncology.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its structural versatility allows for the creation of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the piperidine and pyridine moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenyl)-N2-(pyridin-4-yl)oxalamide
- N1-(4-methoxyphenyl)-N2-(piperidin-4-yl)oxalamide
- N1-(4-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the specific positioning of the pyridine and piperidine groups, which can influence its binding affinity and specificity towards biological targets. This structural arrangement can result in distinct pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-4-2-16(3-5-18)23-20(26)19(25)22-14-15-8-12-24(13-9-15)17-6-10-21-11-7-17/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHLDBHIJGPQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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